![molecular formula C24H23N3O4S2 B5527236 N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)-N-phenylbenzenesulfonamide](/img/structure/B5527236.png)
N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)-N-phenylbenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves reactions between benzenesulfonamides and various reactants under specific conditions. For example, Layman et al. (2005) describe the synthesis of 2H-1,2-benzothiazine 1,1-dioxides via heteroannulation reactions of 2-iodobenzenesulfonamide with ketone enolates under S(RN)1 conditions, showcasing the complexity and variety of synthetic routes possible for sulfonamide derivatives [Layman et al., 2005].
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives often exhibits interesting features such as intramolecular hydrogen bonds and specific conformational arrangements. Purandara et al. (2018) investigated the crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, providing insights into the conformational preferences and hydrogen-bonding patterns of these molecules, which are crucial for understanding the molecular structure of complex sulfonamides [Purandara et al., 2018].
Chemical Reactions and Properties
Sulfonamide compounds engage in a variety of chemical reactions, including intramolecular arylation, cyclization, and complexation reactions. For instance, Kisseljova et al. (2014) demonstrated the base-mediated intramolecular sp3 C-arylation of N-benzyl-2-nitrobenzenesulfonamides, leading to benzhydrylamines, highlighting the reactivity of sulfonamides toward forming complex nitrogenous heterocycles [Kisseljova et al., 2014].
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. The crystal structure of sulfonamide compounds, as discussed by Kumar et al. (2016), can reveal detailed information about the compound's stability, solubility, and potential intermolecular interactions, which are essential for the development of pharmaceutical agents [Kumar et al., 2016].
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including their reactivity, potential as ligands in metal complexes, and interactions with biological targets, are areas of significant interest. Thangjam et al. (2010) conducted potentiometric studies on the complexation reactions of N-(2,2-[1-(3-Aminophenyl)ethylidene]hydrazino-2-oxoethyl)benzamide with various metal ions, demonstrating the compound's ability to form stable metal complexes, which could be relevant for understanding the chemical properties of similar sulfonamide compounds [Thangjam et al., 2010].
properties
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-[(E)-[4-(thietan-3-yloxy)phenyl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c28-24(26-25-15-19-11-13-21(14-12-19)31-22-17-32-18-22)16-27(20-7-3-1-4-8-20)33(29,30)23-9-5-2-6-10-23/h1-15,22H,16-18H2,(H,26,28)/b25-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVKHQSNVVSPBO-MFKUBSTISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)OC2=CC=C(C=C2)C=NNC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CS1)OC2=CC=C(C=C2)/C=N/NC(=O)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-N-({N'-[(E)-[4-(thietan-3-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide |
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